![molecular formula C22H28N2O4S B15106166 (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B15106166.png)
(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a thiazolidine-2,4-dione core, which is known for its biological activity and is often found in pharmaceutical agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione typically involves multiple steps, including the formation of the thiazolidine-2,4-dione ring and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as piperidine, benzaldehyde derivatives, and thiazolidine-2,4-dione. Reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions may vary depending on the desired transformation but often involve controlled temperatures and pH levels.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound may be studied for its potential biological activity, including its interactions with enzymes and receptors. It could serve as a lead compound for the development of new drugs or therapeutic agents.
Medicine
In medicine, this compound may have potential applications as a pharmaceutical agent. Its structure suggests it could be effective in treating various diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical processes. Its versatility makes it a valuable component in various industrial applications.
Mechanism of Action
The mechanism of action of (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolidinediones: These compounds share the thiazolidine-2,4-dione core and are known for their antidiabetic properties.
Piperidine derivatives: Compounds containing the piperidine ring are widely studied for their pharmacological activities.
Uniqueness
What sets (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione apart is its unique combination of functional groups, which may confer distinct biological activities and chemical reactivity. This makes it a valuable compound for further research and development.
Biological Activity
The compound (5Z)-3-{2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl}-5-[4-(propan-2-yl)benzylidene]-1,3-thiazolidine-2,4-dione belongs to the thiazolidine-2,4-dione (TZD) family, which is known for its diverse biological activities. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
The TZD scaffold is characterized by a five-membered ring containing sulfur and nitrogen atoms, with two carbonyl groups. The structural modifications at the third and fifth positions allow for a variety of biological activities. The primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor gamma (PPARγ), which plays a critical role in glucose metabolism and lipid homeostasis.
Antidiabetic Activity
Thiazolidinediones are primarily recognized for their antidiabetic properties, particularly in the management of Type 2 diabetes. They enhance insulin sensitivity by activating PPARγ, leading to improved glucose uptake in adipose tissues. This mechanism is crucial for reducing hyperglycemia and managing metabolic syndrome.
Table 1: Summary of Antidiabetic Effects
Compound | Mechanism | Effect |
---|---|---|
TZD Derivatives | PPARγ Activation | Improved insulin sensitivity |
(5Z)-3-{...} | PPARγ Activation | Reduced blood glucose levels |
Recent studies indicate that compounds similar to (5Z)-3-{...} exhibit significant binding interactions with PPARγ compared to standard agents like Rosiglitazone, suggesting enhanced efficacy in glucose regulation .
Antimicrobial Activity
Thiazolidine derivatives have demonstrated antimicrobial properties against various pathogens. The compound's ability to inhibit cytoplasmic Mur ligases contributes to its effectiveness against bacterial infections.
Table 2: Antimicrobial Efficacy of TZD Derivatives
Pathogen | Activity Observed |
---|---|
E. coli | Moderate inhibition |
S. aureus | Significant inhibition |
In vitro studies show that certain TZD derivatives possess substantial antibacterial activity, which could be beneficial in developing new antimicrobial agents .
Antioxidant Properties
The antioxidant activity of thiazolidine derivatives is attributed to their ability to scavenge reactive oxygen species (ROS). This property is essential for protecting cells from oxidative stress-related damage.
Table 3: Antioxidant Activity Comparison
Research indicates that compounds within this class can effectively reduce oxidative stress markers in cellular models .
Case Studies
- Clinical Trials on TZD Derivatives : A recent clinical trial evaluating the efficacy of a TZD derivative similar to (5Z)-3-{...} reported significant improvements in glycemic control among participants with Type 2 diabetes, highlighting its potential as a therapeutic agent .
- In Vivo Studies : Animal studies have shown that administration of TZD derivatives leads to a marked decrease in blood glucose levels and improved lipid profiles, supporting their use in metabolic disorders .
Properties
Molecular Formula |
C22H28N2O4S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
(5Z)-3-[2-[2-(2-hydroxyethyl)piperidin-1-yl]-2-oxoethyl]-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C22H28N2O4S/c1-15(2)17-8-6-16(7-9-17)13-19-21(27)24(22(28)29-19)14-20(26)23-11-4-3-5-18(23)10-12-25/h6-9,13,15,18,25H,3-5,10-12,14H2,1-2H3/b19-13- |
InChI Key |
YWCOUIWAUKSUGG-UYRXBGFRSA-N |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)N3CCCCC3CCO |
Origin of Product |
United States |
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